molecular formula C10H19NO B14587807 7-(Dimethylamino)-2-methylhept-2-EN-4-one CAS No. 61465-00-7

7-(Dimethylamino)-2-methylhept-2-EN-4-one

Katalognummer: B14587807
CAS-Nummer: 61465-00-7
Molekulargewicht: 169.26 g/mol
InChI-Schlüssel: JYOCCOBGKIDZFK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-(Dimethylamino)-2-methylhept-2-EN-4-one is an organic compound that belongs to the class of enaminones Enaminones are compounds that contain both an enamine and a ketone functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Dimethylamino)-2-methylhept-2-EN-4-one can be achieved through several methods. One common approach involves the reaction of a suitable ketone with dimethylamine under acidic or basic conditions. The reaction typically proceeds via the formation of an intermediate imine, which then undergoes tautomerization to yield the enaminone product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Analyse Chemischer Reaktionen

Types of Reactions

7-(Dimethylamino)-2-methylhept-2-EN-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the enaminone to its corresponding amine or alcohol.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like halides, thiols, and amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

7-(Dimethylamino)-2-methylhept-2-EN-4-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds and other complex molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Industry: Utilized in the production of dyes, pigments, and other materials with specific chemical properties.

Wirkmechanismus

The mechanism of action of 7-(Dimethylamino)-2-methylhept-2-EN-4-one involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target. The enaminone moiety allows for the formation of stable intermediates, facilitating various chemical transformations.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N,N-Dimethyl enaminones: These compounds share a similar structure but may differ in the position of the enamine and ketone groups.

    Dimethylaminoquinolines: These compounds contain a quinoline ring with a dimethylamino substituent, offering different chemical properties and applications.

Uniqueness

7-(Dimethylamino)-2-methylhept-2-EN-4-one is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and potential applications. Its ability to undergo a wide range of chemical reactions makes it a versatile compound in synthetic chemistry and other fields.

Eigenschaften

CAS-Nummer

61465-00-7

Molekularformel

C10H19NO

Molekulargewicht

169.26 g/mol

IUPAC-Name

7-(dimethylamino)-2-methylhept-2-en-4-one

InChI

InChI=1S/C10H19NO/c1-9(2)8-10(12)6-5-7-11(3)4/h8H,5-7H2,1-4H3

InChI-Schlüssel

JYOCCOBGKIDZFK-UHFFFAOYSA-N

Kanonische SMILES

CC(=CC(=O)CCCN(C)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.